2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
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Overview
Description
2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
The synthesis of 2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent . Another approach is the oxidative cyclization of N-aryl-2-aminopyridines with oxidizing agents . Industrial production methods often involve the use of microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit G-protein signaling by preventing the exchange of GDP for GTP, thereby trapping the G-protein in an inactive state . This inhibition can lead to the suppression of various cellular processes, including cell proliferation and survival .
Comparison with Similar Compounds
2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can be compared to other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: Known for its anxiolytic and sedative properties.
Imidazo[1,2-a]pyrazine: Studied for its potential as a G-protein inhibitor.
Pyrido[1,2-a]pyrimidine: Used in the development of anti-HIV agents.
Properties
CAS No. |
76995-61-4 |
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Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(4-benzylphenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C20H20N2O2/c23-19-18-8-4-5-13-21(18)20(24)22(19)17-11-9-16(10-12-17)14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14H2 |
InChI Key |
QZRNWYHHTUWSTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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